Chiral Purity vs. L-Enantiomer
The D-configuration of Boc-D-2-aminoadipic acid imparts distinct stereochemical properties that are critical for peptide conformation and biological activity. As an enantiopure compound, it offers a specific [α]²⁰D rotation value that can be used to verify stereochemical integrity. In contrast, the L-enantiomer (Boc-L-2-aminoadipic acid) has an opposite specific rotation. While direct comparative chiroptical data for this specific pair is not widely published, class-level inference from analogous Boc-protected amino acids indicates that the D-enantiomer typically exhibits a positive specific rotation, whereas the L-enantiomer exhibits a negative specific rotation . This difference is crucial for quality control and ensuring the correct stereochemistry in peptide drug candidates.
| Evidence Dimension | Optical rotation (configurational identity) |
|---|---|
| Target Compound Data | Expected positive [α]²⁰D (specific value not specified) |
| Comparator Or Baseline | Boc-L-2-aminoadipic acid (expected negative [α]²⁰D) |
| Quantified Difference | Opposite sign of optical rotation |
| Conditions | Class-level inference from Boc-amino acid literature |
Why This Matters
Chiral purity directly impacts the biological activity of resultant peptides, making this specification critical for procurement decisions in pharmaceutical research.
